

Safety and Toxicity Profile of PF-04620110: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-04620110

Cat. No.: B609929

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of **PF-04620110**, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1). The development of **PF-04620110** was discontinued due to an adverse safety profile observed in early-phase clinical trials. This document summarizes the available preclinical and clinical data, details relevant experimental methodologies, and visualizes key pathways and logical frameworks related to its safety and toxicity.

Introduction

PF-04620110 was investigated as a potential therapeutic agent for type 2 diabetes. Its mechanism of action involves the inhibition of DGAT-1, an enzyme responsible for the final step in triglyceride synthesis.^[1] While preclinical studies showed promising pharmacological activity, clinical development was halted due to safety concerns, primarily related to gastrointestinal adverse events.^{[2][3]}

Preclinical Safety and Toxicology

Preclinical evaluation of **PF-04620110** included in vitro and in vivo studies to assess its safety profile.

In Vitro Toxicology

Genotoxicity: **PF-04620110** was evaluated for its mutagenic potential using the bacterial reverse mutation assay (Ames test). The compound tested negative, indicating a lack of mutagenic activity in this assay.[\[4\]](#)

In Vivo Toxicology and Safety Pharmacology

Animal studies were conducted to understand the compound's effects in a biological system.

Pharmacology and Selectivity: **PF-04620110** is a potent inhibitor of human DGAT-1 with a high degree of selectivity over DGAT-2.[\[4\]](#)[\[5\]](#) This selectivity is a key aspect of its design, though as discussed later, on-target inhibition of DGAT-1 in the gastrointestinal tract is the likely cause of the observed toxicity.

Cardiovascular Safety: In preclinical cardiovascular studies in rats, **PF-04620110** did not show any effects on heart rate.[\[4\]](#)

Gastrointestinal Toxicity in Animal Models: A study in mice investigating the effects of DGAT1 and DGAT2 inhibition found that the simultaneous administration of a selective DGAT1 inhibitor (**PF-04620110**) and a DGAT2 inhibitor induced severe watery diarrhea and, in some cases, death.[\[6\]](#) This effect was accompanied by intestinal injury and barrier failure.[\[6\]](#) While **PF-04620110** is selective for DGAT1, this study highlights the critical role of DGAT enzymes in maintaining intestinal homeostasis.

Quantitative Preclinical Data Summary

Parameter	Species/System	Result	Reference
DGAT-1 IC ₅₀	Human	19 nM	[4] [5]
DGAT-2 IC ₅₀	Human	> 10 μM	[4]
Genotoxicity (Ames Test)	In vitro	Negative	[4]
Cardiovascular Effects (Heart Rate)	Rat	No effect	[4]

Note: Detailed quantitative data from repeat-dose toxicology studies in animals, such as No-Observed-Adverse-Effect-Levels (NOAELs), are not publicly available in the reviewed literature.

Clinical Safety and Tolerability

PF-04620110 underwent Phase I clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.

Clinical Trial Overview

Two key Phase I, randomized, double-blind, placebo-controlled trials were conducted:

- NCT00799006: A single-dose study in overweight and obese, otherwise healthy volunteers.
[\[2\]](#)
- NCT00959426: A multiple-dose study in overweight and obese, otherwise healthy volunteers.
[\[2\]](#)

Adverse Events

The primary reason for the discontinuation of **PF-04620110** development was its adverse safety profile, specifically common gastrointestinal side effects.
[\[2\]](#)
[\[3\]](#)

Summary of Clinical Adverse Events

Adverse Event	Study Population	Doses Administered	Severity	Frequency	Reference
Diarrhea	Healthy Volunteers	0.3, 1, 3, 5, 7, 10, 14, and 21 mg	Not specified in detail	Common	[2]
Nausea	Healthy Volunteers	0.3, 1, 3, 5, 7, 10, 14, and 21 mg	Not specified in detail	Common	[2]
Vomiting	Healthy Volunteers	0.3, 1, 3, 5, 7, 10, 14, and 21 mg	Not specified in detail	Common	[2]

Note: A detailed quantitative breakdown of the incidence and severity of these adverse events at each dose level is not publicly available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity studies of **PF-04620110** are not fully available in the public domain. However, based on standard practices, the following methodologies are likely to have been employed.

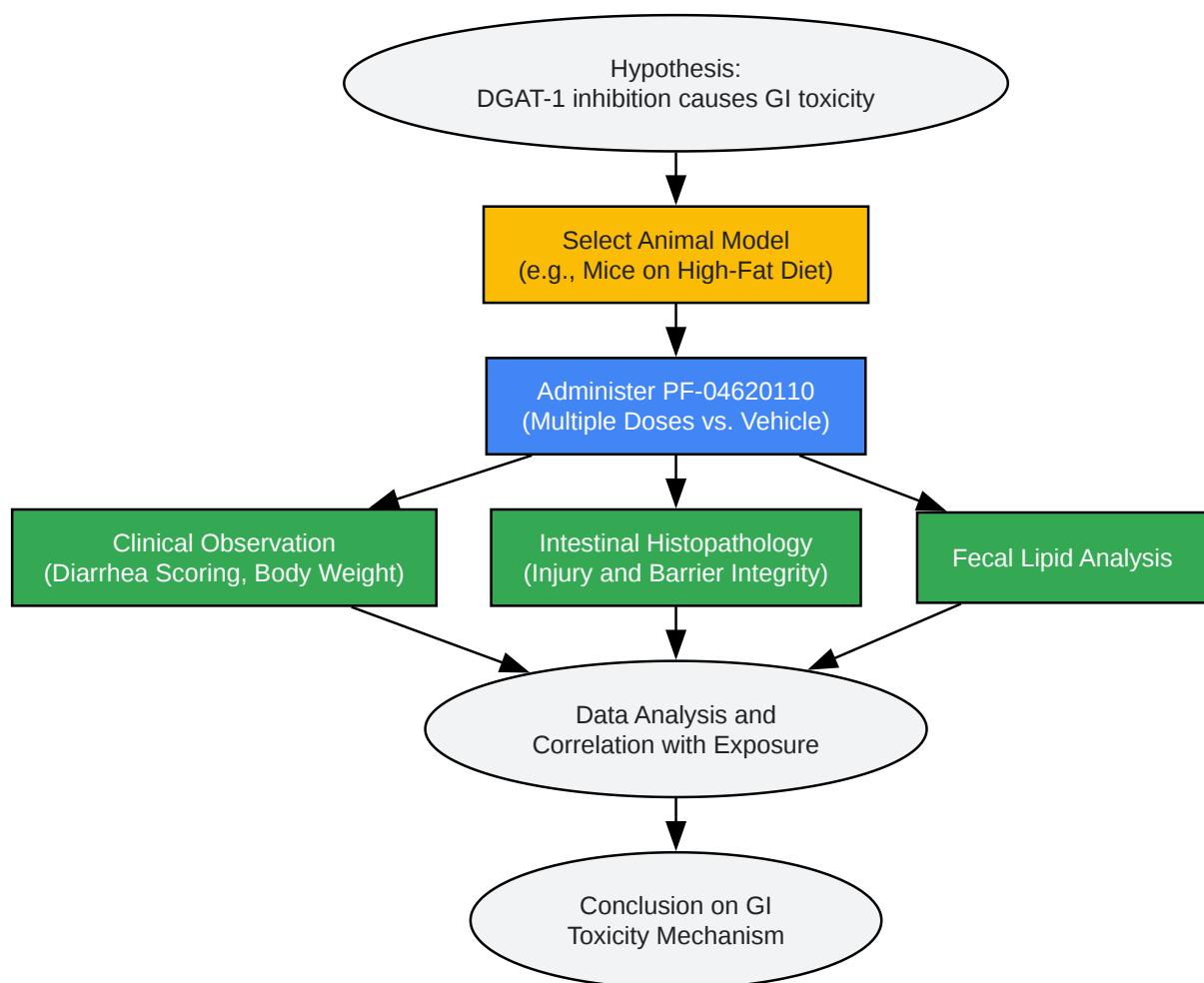
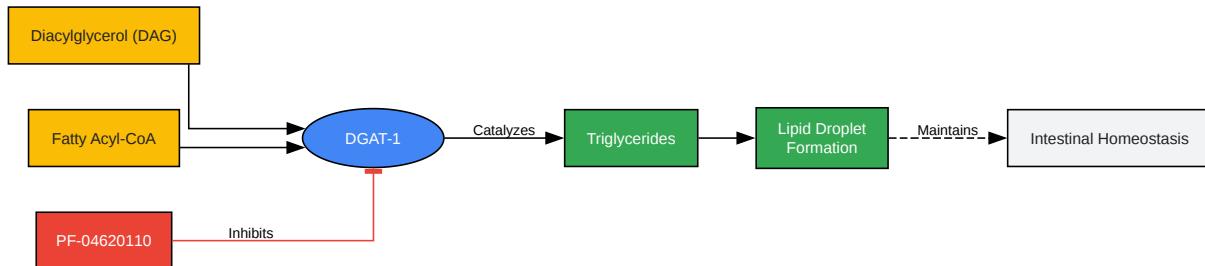
Ames Test (Bacterial Reverse Mutation Assay)

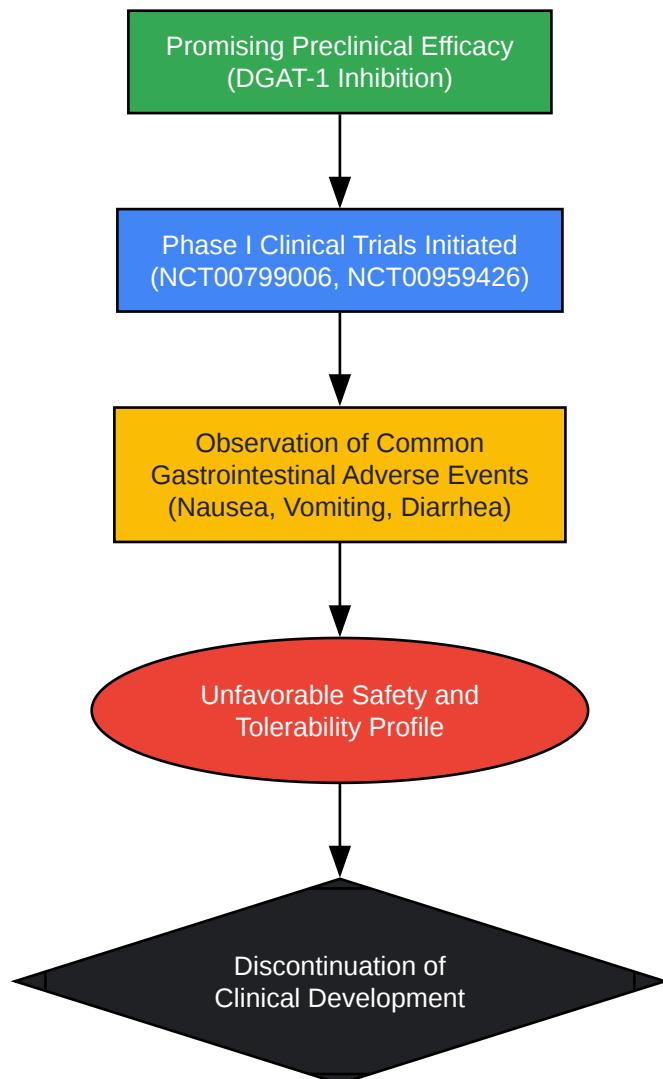
Purpose: To assess the mutagenic potential of a substance. Methodology:

- Several strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*), which carry mutations in genes involved in histidine or tryptophan synthesis, are used.
- These bacteria are exposed to **PF-04620110** at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
- The bacteria are plated on a minimal agar medium lacking the specific amino acid they cannot synthesize.

- The plates are incubated for 48-72 hours.
- The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted.
- A significant increase in the number of revertant colonies compared to the control group indicates a mutagenic potential.

In Vivo Rodent Safety Pharmacology and Toxicology Studies



Purpose: To evaluate the potential adverse effects of a drug candidate on major physiological systems and to determine its toxicity profile with repeated dosing. Methodology (General Approach):


- Animal Model: Typically, studies are conducted in at least two species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).
- Dose Administration: **PF-04620110** would be administered orally (e.g., by gavage) at multiple dose levels, including a vehicle control group.
- Duration: Studies can range from single-dose to repeat-dose studies of varying durations (e.g., 14-day, 28-day, or 90-day).
- Parameters Monitored:
 - Clinical Observations: Daily monitoring for signs of toxicity, changes in behavior, and overall health.
 - Body Weight and Food Consumption: Measured regularly to assess general health and toxicity.
 - Cardiovascular Assessment: Telemetry or other methods to monitor heart rate, blood pressure, and electrocardiogram (ECG).
 - Clinical Pathology: Blood and urine samples are collected at specified intervals to analyze hematology, clinical chemistry, and urinalysis parameters.

- Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination to identify any pathological changes.
- Toxicokinetics: Blood samples are taken at various time points to determine the plasma concentration of **PF-04620110** and its metabolites, allowing for the correlation of drug exposure with toxicological findings.

Visualizations

Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Intestinal Failure and Aberrant Lipid Metabolism in Patients With DGAT1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. [PDF] Rotavirus-mediated DGAT1 degradation: A pathophysiological mechanism of viral-induced malabsorptive diarrhea | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Safety and Toxicity Profile of PF-04620110: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609929#safety-and-toxicity-profile-of-pf-04620110]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com